3-(Bromomethyl)adamantan-1-ol
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Overview
Description
3-(Bromomethyl)adamantan-1-ol is a derivative of adamantane, a compound known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)adamantan-1-ol can be synthesized through several methods. One common approach involves the bromination of adamantan-1-ol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)adamantan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like PCC or chromium trioxide in solvents like dichloromethane (DCM) are commonly used.
Reduction: Reducing agents like LiAlH4 in ether solvents are employed.
Major Products Formed
Nucleophilic Substitution: Substituted adamantane derivatives with various functional groups.
Oxidation: Adamantanone derivatives.
Reduction: Adamantane hydrocarbons.
Scientific Research Applications
3-(Bromomethyl)adamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)adamantan-1-ol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromoadamantane: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-(Chloromethyl)adamantan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Adamantan-1-ol: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)adamantan-1-ol is unique due to the presence of both a bromomethyl and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
3-(bromomethyl)adamantan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPYLJQQDHYXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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